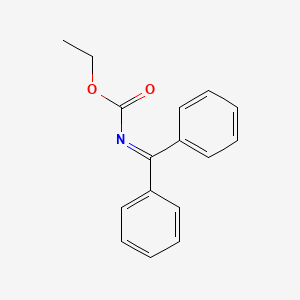
2-(氯甲基)吡咯烷
描述
2-(Chloromethyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. It is widely used in scientific research and has a variety of applications in different fields. The compound is synthesized using several methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been extensively studied.
科学研究应用
抗炎嘧啶的合成
2-(氯甲基)吡咯烷: 用于合成嘧啶衍生物,嘧啶衍生物以其抗炎特性而闻名。 嘧啶环上特定位置的氯甲基的引入已被证明可以增强对一氧化氮 (NO) 分泌和诱导型一氧化氮合酶 (iNOS) 表达的抑制活性 。这种应用对于开发具有潜在治疗用途的新型抗炎药物具有重要意义。
药物发现和生物活性
2-(氯甲基)吡咯烷 所属的吡咯烷环在药物发现中是一个多功能的支架。它用于创建具有靶标选择性的新型生物活性化合物。 包括具有氯甲基的吡咯烷衍生物在内的吡咯烷衍生物正在对其生物活性和构效关系 (SAR) 的影响进行研究 。这项研究对于设计具有改善的疗效和降低毒性的新药至关重要。
农药应用
在农药工业中,吡咯烷衍生物因其在保护作物免受害虫方面的潜在用途而受到探索。 这些化合物的结构修饰,包括添加氯甲基,可以导致新型杀虫剂和除草剂的开发 。这种应用对于提高作物产量和粮食安全至关重要。
作用机制
Target of Action
2-(Chloromethyl)pyrrolidine is a complex compound with a diverse range of potential targetsPyrrolidine derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that pyrrolidine derivatives can act as alkylating agents . Alkylating agents can form covalent bonds with DNA, leading to DNA damage and potentially cell death .
Biochemical Pathways
For instance, some pyrrolidine alkaloids have been shown to possess antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, and anthelmintic activities .
Result of Action
As an alkylating agent, it could potentially cause dna damage and cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Chloromethyl)pyrrolidine. For instance, pH, temperature, and the presence of other substances can affect the compound’s stability and activity. According to the European Chemicals Agency (ECHA), 2-(Chloromethyl)pyrrolidine is toxic to aquatic life with long-lasting effects, causes serious eye damage, is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and may cause respiratory irritation .
生化分析
Biochemical Properties
2-(Chloromethyl)pyrrolidine plays a significant role in biochemical reactions as an alkylating agent. It interacts with enzymes, proteins, and other biomolecules through the formation of covalent bonds with nucleophilic sites. This interaction can lead to the modification of the structure and function of these biomolecules. For instance, 2-(Chloromethyl)pyrrolidine can react with amino groups in proteins, leading to the formation of stable adducts that can alter protein function and enzyme activity .
Cellular Effects
2-(Chloromethyl)pyrrolidine has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound’s alkylating properties allow it to interact with DNA, leading to changes in gene expression and potentially causing mutations. Additionally, 2-(Chloromethyl)pyrrolidine can disrupt cellular metabolism by modifying key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 2-(Chloromethyl)pyrrolidine involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This can lead to enzyme inhibition or activation, depending on the specific enzyme and the site of modification. For example, the compound can inhibit enzymes involved in DNA replication and repair by alkylating critical residues in their active sites. This inhibition can result in the accumulation of DNA damage and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Chloromethyl)pyrrolidine can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to 2-(Chloromethyl)pyrrolidine in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(Chloromethyl)pyrrolidine vary with different dosages in animal models. At low doses, the compound may cause minimal changes in cellular function, while higher doses can lead to significant toxic or adverse effects. For instance, high doses of 2-(Chloromethyl)pyrrolidine have been associated with increased DNA damage and cell death in animal models. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
2-(Chloromethyl)pyrrolidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These interactions can affect metabolic flux and alter the levels of key metabolites within the cell .
Transport and Distribution
Within cells and tissues, 2-(Chloromethyl)pyrrolidine is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters and can accumulate in certain cellular compartments. This localization can influence its activity and function, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of 2-(Chloromethyl)pyrrolidine can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 2-(Chloromethyl)pyrrolidine can localize to the nucleus, where it can interact with DNA and nuclear proteins, leading to changes in gene expression and cellular function .
属性
IUPAC Name |
2-(chloromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFINMADAIKCLDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544576 | |
| Record name | 2-(Chloromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54288-80-1 | |
| Record name | 2-(Chloromethyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


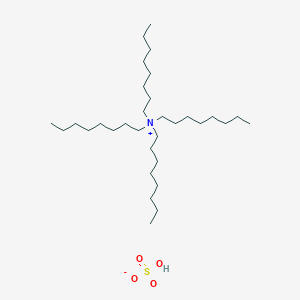

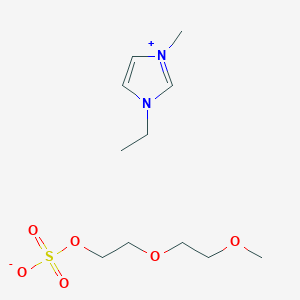

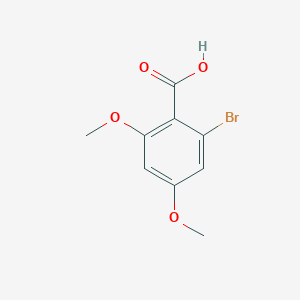
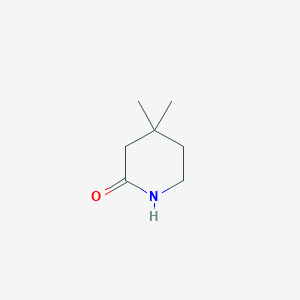

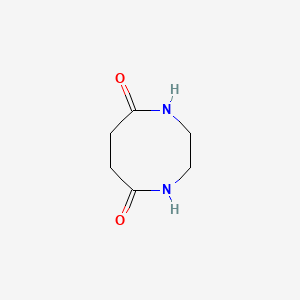



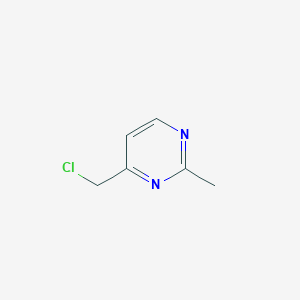
![4,7-Dimethoxy-1H-benzo[D]imidazole](/img/structure/B1610536.png)
